molecular formula C7H6N2O3S2 B1408300 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide CAS No. 1019640-64-2

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B1408300
CAS No.: 1019640-64-2
M. Wt: 230.3 g/mol
InChI Key: BINFWUAQGXEVPS-UHFFFAOYSA-N
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Description

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide: is a heterocyclic compound that features both oxazole and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted sulfonamides .

Scientific Research Applications

Chemistry: In chemistry, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

  • 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonyl chloride
  • 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonic acid
  • 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonyl fluoride

Comparison: Compared to these similar compounds, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINFWUAQGXEVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
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5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 3
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
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5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 5
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5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 6
5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

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